3-(2-Fluoro-4,5-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-(2-Fluoro-4,5-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a fluorine atom and two methoxy groups attached to the phenyl ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4,5-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Coupling with Pyridine: The triazole ring is then coupled with a pyridine derivative through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of Substituents: The fluorine atom and methoxy groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents such as fluorinating agents and methoxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4,5-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the fluorine or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, methoxylating agents, various solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-(2-Fluoro-4,5-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anticancer, antifungal, or antibacterial properties.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.
Chemical Biology: The compound is used as a probe to study various biological processes and molecular interactions.
Material Science: Its unique chemical properties make it a candidate for the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4,5-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, resulting in antiproliferative effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles: These compounds share a similar triazole ring structure and exhibit antifungal activity.
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: These compounds are studied for their anti-HIV and antibacterial activities.
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds are evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities.
Uniqueness
3-(2-Fluoro-4,5-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which may enhance its biological activity and selectivity. The combination of these substituents with the triazolopyridine core structure provides a distinct chemical profile that can be exploited for various scientific and therapeutic applications.
Properties
IUPAC Name |
3-(2-fluoro-4,5-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c1-19-11-7-9(10(15)8-12(11)20-2)14-17-16-13-5-3-4-6-18(13)14/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJBWAARIACDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NN=C3N2C=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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